molecular formula C22H27BrN2OS B2991118 1-(2,3-dimethylphenyl)-3-(4-ethylphenyl)-3-hydroxy-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide CAS No. 1106744-45-9

1-(2,3-dimethylphenyl)-3-(4-ethylphenyl)-3-hydroxy-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide

Cat. No.: B2991118
CAS No.: 1106744-45-9
M. Wt: 447.44
InChI Key: KYLPRMXHUIKCNK-UHFFFAOYSA-M
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Description

The compound 1-(2,3-dimethylphenyl)-3-(4-ethylphenyl)-3-hydroxy-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide belongs to a class of imidazo-thiazinium salts characterized by a fused bicyclic core (imidazo[2,1-b][1,3]thiazine) and aryl substituents. Its structure includes a 2,3-dimethylphenyl group at position 1 and a 4-ethylphenyl group at position 3, with a hydroxyl group at the same position. The bromide counterion stabilizes the cationic charge on the nitrogen atom.

Properties

IUPAC Name

1-(2,3-dimethylphenyl)-3-(4-ethylphenyl)-2,5,6,7-tetrahydroimidazo[2,1-b][1,3]thiazin-4-ium-3-ol;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N2OS.BrH/c1-4-18-9-11-19(12-10-18)22(25)15-23(21-24(22)13-6-14-26-21)20-8-5-7-16(2)17(20)3;/h5,7-12,25H,4,6,13-15H2,1-3H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYLPRMXHUIKCNK-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2(CN(C3=[N+]2CCCS3)C4=CC=CC(=C4C)C)O.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(2,3-dimethylphenyl)-3-(4-ethylphenyl)-3-hydroxy-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide is a synthetic organic compound that has garnered interest in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound's structure can be represented as follows:

C18H24BrN2S\text{C}_{18}\text{H}_{24}\text{BrN}_2\text{S}

This structure includes a thiazine ring and multiple aromatic groups that may contribute to its biological properties.

Anticonvulsant Activity

Research indicates that compounds with similar thiazine structures exhibit anticonvulsant properties. For example, thiazole derivatives have shown significant efficacy in preventing seizures in animal models. The structure-activity relationship (SAR) suggests that modifications on the phenyl rings can enhance anticonvulsant effects by influencing receptor interactions and pharmacokinetics .

Antitumor Activity

The compound has been evaluated for its cytotoxic effects against various cancer cell lines. Preliminary studies suggest that it may inhibit cell proliferation through apoptotic pathways. The presence of electron-donating groups on the phenyl rings is crucial for enhancing its anticancer activity. In vitro studies demonstrated IC50 values comparable to established chemotherapeutic agents such as doxorubicin .

Cell Line IC50 (µg/mL) Mechanism
Jurkat1.61 ± 1.92Apoptosis
HT-291.98 ± 1.22Cell cycle arrest

The biological activity of this compound is thought to arise from its ability to interact with various molecular targets within cells. Potential mechanisms include:

  • Inhibition of Enzymes : The compound may inhibit specific enzymes involved in cell proliferation.
  • Receptor Modulation : It could act as a modulator for neurotransmitter receptors, contributing to its anticonvulsant effects.
  • Induction of Apoptosis : Evidence suggests that it may trigger programmed cell death in malignant cells.

Case Studies

Several studies have explored the efficacy of similar compounds in clinical settings:

  • Anticonvulsant Efficacy : In a study involving animal models of epilepsy, compounds structurally related to thiazines were administered and resulted in significant reductions in seizure frequency and duration.
  • Cancer Treatment Trials : Clinical trials assessing the use of thiazole derivatives showed promising results in patients with resistant forms of cancer, highlighting the potential of this class of compounds in oncology.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Structural Modifications

The target compound’s closest analogs differ primarily in the substituents on the aryl rings and the heterocyclic core. Key examples include:

Compound Name Substituents (Position 1 / Position 3) Molecular Weight Notable Features
Target Compound 2,3-dimethylphenyl / 4-ethylphenyl ~463.3* Ethyl group enhances lipophilicity; dimethylphenyl increases steric bulk
1-(4-Bromo-2,3,5,6-tetrafluorophenyl)-3-(3-phenylbenzyl)-4-methylimidazolium bromide () Tetrafluorophenyl / phenylbenzyl N/A Fluorine atoms improve metabolic stability; benzyl group may enhance π-π interactions
1-(2,5-Dimethoxyphenyl)-3-hydroxy-3-(4-nitrophenyl)-... bromide () 2,5-dimethoxyphenyl / 4-nitrophenyl ~435.3 Nitro group (electron-withdrawing) increases reactivity; methoxy enhances solubility
3-(4-Chlorophenyl)-1-(2,3-dimethylphenyl)-... bromide () 2,3-dimethylphenyl / 4-chlorophenyl ~437.8 Chlorine substituent may enhance antimicrobial activity via halogen bonding
1-(4-Bromophenyl)-3-hydroxy-3-(4-nitrophenyl)-... bromide () 4-bromophenyl / 4-nitrophenyl 435.3 Bromo and nitro groups synergize for potential anticancer activity

*Calculated based on molecular formula C₂₁H₂₅BrN₂OS (assuming ethyl replaces nitro in ).

Key Observations:
  • Electron-Donating vs. In contrast, nitro () and halogens () are electron-withdrawing, enhancing electrophilicity and reactivity .
  • Steric Effects : The 2,3-dimethylphenyl group in the target compound and introduces steric hindrance, which may reduce enzymatic degradation but limit target accessibility .

Pharmacological Potential

Although the target compound’s bioactivity is undocumented, analogs exhibit notable properties:

  • Antimicrobial Activity : highlights 1,3,4-thiadiazole derivatives with efficacy against E. coli and C. albicans, suggesting that the target’s thiazinium core may similarly interact with microbial enzymes .
  • Anticancer Potential: Nitro and bromo substituents in correlate with DNA intercalation or topoisomerase inhibition, implying that the target’s ethyl group might balance cytotoxicity and selectivity .

Physicochemical Properties

  • Solubility : Methoxy and ethoxy groups () improve aqueous solubility compared to nitro or halogenated analogs .
  • Stability : Fluorinated analogs () show enhanced metabolic stability due to resistance to oxidative degradation .

Q & A

Q. What are the established synthetic routes for this compound, and how are critical intermediates characterized?

The compound can be synthesized via alkylation reactions using brominated precursors, as demonstrated in analogous imidazolium salts (e.g., alkylation of 1-(4-acetylphenyl)imidazole with 2-chloro-4-fluorobenzyl bromide in THF/water systems). Key steps include solvent selection (e.g., THF/water mixtures), copper-catalyzed cyclization, and purification via column chromatography (Celite®). Structural confirmation employs 1H^1 \text{H}/13C^{13} \text{C} NMR, IR (e.g., C=O stretches at ~1679 cm1^{-1}), and high-resolution mass spectrometry (HRMS) .

Q. Which spectroscopic and chromatographic techniques are essential for structural validation?

Core techniques include:

  • NMR : Assigns proton environments (e.g., aromatic protons, hydroxyl groups) and carbon frameworks.
  • IR : Identifies functional groups (e.g., C=O, C-N stretches).
  • MS : Confirms molecular weight and fragmentation patterns (FAB or HRMS).
  • X-ray crystallography (if crystalline): Resolves absolute stereochemistry and hydrogen-bonding networks .

Q. How are purification challenges addressed for this hydrophilic heterocyclic system?

Hydrophilicity complicates extraction; use polar solvents (e.g., chloroform/methanol mixtures) for partitioning. Final purification employs gradient elution in column chromatography (silica/Celite®) or recrystallization from ethanol/water systems. Monitor purity via TLC and HPLC .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and reduce byproducts?

Apply Design of Experiments (DoE) to screen variables (temperature, solvent ratio, catalyst loading). For example, a central composite design can identify optimal copper sulfate concentrations and reaction times. Computational reaction path searches (e.g., quantum chemical calculations) predict energy barriers, guiding experimental parameter selection .

Q. How should conflicting spectral data (e.g., unexpected NMR splitting) be resolved?

Cross-validate with DFT-predicted NMR shifts (Gaussian or ORCA software) and repeat experiments under controlled conditions (e.g., deuterated solvents). If stereochemical ambiguity persists, use NOESY or X-ray diffraction .

Q. What computational tools predict the compound’s reactivity in novel reactions?

  • Molecular docking : Screens binding affinity with biological targets (e.g., enzymes).
  • DFT calculations : Models transition states for hydroxylation or ring-opening reactions.
  • MD simulations : Assesses stability in aqueous/organic matrices. Validate with kinetic studies (e.g., UV-Vis monitoring) .

Q. What strategies elucidate the reactivity of the imidazo-thiazine core under acidic/basic conditions?

Conduct pH-dependent stability studies (HPLC monitoring) and characterize degradation products via LC-MS. Computational models (e.g., pKa prediction) guide condition selection. Compare with structurally related thiazine derivatives (e.g., 4-(2-chlorophenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine) .

Q. How is chirality at the 3-hydroxy position analyzed and exploited in enantioselective synthesis?

Use chiral HPLC (e.g., Chiralpak® columns) or circular dichroism (CD) to determine enantiomeric excess. Asymmetric synthesis routes may employ chiral auxiliaries or organocatalysts .

Q. What mechanistic insights support the bromination and hydroxylation steps in synthesis?

Isotopic labeling (e.g., 18O^{18} \text{O}-H2_2O) tracks hydroxyl group origins. Kinetic isotope effects and Eyring analysis differentiate radical vs. ionic pathways. Computational intermediates (IRC calculations) map reaction coordinates .

Q. Are there alternative green chemistry approaches to synthesize this compound?

Explore solvent-free mechanochemical synthesis or biocatalytic methods (e.g., enzyme-mediated alkylation). Compare energy efficiency via E-factor analysis and atom economy .

Q. How is the compound’s bioactivity profiled against metabolic enzymes or cellular targets?

Perform in vitro assays (e.g., enzyme inhibition kinetics for acetylcholinesterase) and in silico docking (AutoDock Vina). Cross-reference with structurally similar inhibitors (e.g., acetylphenyl-substituted imidazolium salts) .

Q. What advanced analytical methods improve trace impurity detection?

Hyphenated techniques like LC-HRMS/MS or GC-TOF identify low-abundance byproducts. In situ ReactIR monitors intermediate formation during synthesis .

Q. How is thermal stability assessed for storage and application purposes?

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) determine decomposition thresholds (e.g., melting points >160°C). Computational thermochemistry (e.g., Gibbs free energy) predicts stability under varying humidity .

Q. What scalability challenges arise in multi-gram syntheses, and how are they mitigated?

Optimize mixing efficiency (e.g., continuous flow reactors) and heat dissipation using DoE. Pilot-scale trials validate reproducibility, with PAT (Process Analytical Technology) ensuring quality control .

Q. How are degradation pathways and environmental fate studied?

Conduct accelerated stability testing (high-temperature/high-humidity chambers) and analyze products via LC-MS. Environmental persistence is modeled using EPI Suite™ software .

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